molecular formula C13H20N2O2 B7845695 3-(3-aminophenoxy)-N,N-diethylpropanamide

3-(3-aminophenoxy)-N,N-diethylpropanamide

Cat. No.: B7845695
M. Wt: 236.31 g/mol
InChI Key: UVDHCTLHWHGCSQ-UHFFFAOYSA-N
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Description

3-(3-aminophenoxy)-N,N-diethylpropanamide is an organic compound that features an aminophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenoxy)-N,N-diethylpropanamide typically involves the reaction of 3-aminophenol with N,N-diethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenoxy)-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-(3-aminophenoxy)-N,N-diethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-aminophenoxy)-N,N-diethylpropanamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-aminophenoxy)-N,N-diethylpropanamide
  • 3-(3-aminophenoxy)-N,N-dimethylpropanamide
  • 3-(3-aminophenoxy)-N,N-diethylbutanamide

Uniqueness

3-(3-aminophenoxy)-N,N-diethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminophenoxy group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3-aminophenoxy)-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)13(16)8-9-17-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDHCTLHWHGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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